Ethyl propenyl ether

Description

Historical Context and Evolution of Vinyl Ether Chemistry

The journey of vinyl ether chemistry began in 1887 when German chemist Friedrich W. Semmler first described a vinyl ether, specifically divinyl ether. woodlibrarymuseum.org He prepared it from its sulfur analog, divinyl sulfide, through a reaction with silver oxide. encyclopedia.pubwikipedia.org Early synthesis methods, however, were not very efficient.

Significant progress came in the 1920s. In 1925, researchers Cretcher and Hibbert laid the groundwork for an industrial production method. encyclopedia.pubwikipedia.org By 1929, Merck & Co. had patented a process that yielded pure divinyl ether. encyclopedia.pubwikipedia.org

The 1930s marked a new chapter for vinyl ethers as their anesthetic properties were discovered by pharmacologists Chauncey D. Leake and Mei Yü Chen. woodlibrarymuseum.org This led to the first clinical use of vinyl ether as an anesthetic in 1933 by Samuel Gelfan and Irving R. Bell. woodlibrarymuseum.org Marketed under the name Vinethene, it was used as an inhalation anesthetic until the 1950s. woodlibrarymuseum.org Experiments were also conducted with ethyl vinyl ether, which showed properties intermediate between diethyl ether and divinyl ether. encyclopedia.pubwikipedia.org Despite promising results, the advent of superior halogenated ethers limited its widespread anesthetic use. encyclopedia.pub

While its medical application declined, the reactivity of vinyl ethers opened doors in industrial chemistry. The development of methods for the reaction of acetylene (B1199291) with alcohols, pioneered by Reppe, was a crucial step for the practical preparation of vinyl ethers. nih.govacs.org Russian scientists, including Academician A. E. Favorsky and his student M. F. Shostakovsky, also made significant contributions by developing a method to produce vinyl ethers without the need to dilute acetylene with inert gases. multijournals.org These advancements have made vinyl ethers important raw materials for products like glutaraldehyde (B144438) and various polymers. acs.org

Significance of Vinyl Ethers as Synthetic Intermediates

Vinyl ethers are highly valuable as synthetic intermediates in organic chemistry due to their unique reactivity. nih.govresearchgate.net The electron-donating oxygen atom makes the double bond electron-rich, rendering them susceptible to attack by electrophiles. wikipedia.org This property makes them useful in a wide array of chemical reactions.

Their significance is highlighted in several key areas:

Polymer Science : Vinyl ethers are important monomers for producing polymers with a range of properties. fiveable.meorgsyn.org They readily undergo cationic polymerization to form polyvinyl ethers, which are used in adhesives, coatings, and plastics. fiveable.mewikipedia.org Copolymers of methyl vinyl ether with maleic anhydride, for instance, are significant in the personal care and pharmaceutical industries. researchgate.net Divinyl ethers are also emerging as important components in radiation-cured coatings. researchgate.net

Claisen Rearrangements : Allyl vinyl ethers, which can be formed in situ from allyl alcohols and vinyl ethers, are key starting materials for the Claisen rearrangement. orgsyn.orgorgsyn.org This orgsyn.orgorgsyn.org-sigmatropic rearrangement is a powerful and stereoselective method for forming carbon-carbon bonds to produce γ,δ-unsaturated aldehydes, ketones, esters, and amides. orgsyn.orgscielo.org.bo

Cycloaddition Reactions : Vinyl ethers participate in cycloaddition reactions, serving as versatile building blocks for cyclic compounds. orgsyn.orgorgsyn.org

Other Reactions : They are also used as starting materials for hydroformylations and Mizoroki-Heck reactions. orgsyn.orgorgsyn.org Furthermore, they can be used to generate α,β-unsaturated aldehydes through condensation with acetals. chemicalbook.com

The development of new catalytic methods, such as iridium-catalyzed vinyl transfer from vinyl acetate (B1210297) to alcohols, has further expanded the accessibility and utility of vinyl ethers in synthesis. acs.orgorgsyn.orgorgsyn.org

Classification and Nomenclature of Vinylic Ethers

Ethers are organic compounds with the general structure R-O-R', where an oxygen atom is connected to two alkyl or aryl groups. wikipedia.org They are classified as symmetrical if the two organic groups (R and R') are identical, and unsymmetrical if they are different. jove.comntu.edu.sg

Vinylic ethers, or enol ethers, are a specific type of ether where at least one of the organic groups is a vinyl group (C=C). wikipedia.org The general structure is R₂C=CR-OR. wikipedia.org

The nomenclature for ethers follows two main systems:

Common Names : The two alkyl or aryl groups attached to the oxygen are named in alphabetical order, followed by the word "ether". For symmetrical ethers, the prefix "di-" is used. jove.comjove.com

IUPAC Nomenclature : The larger organic group is considered the parent alkane, and the smaller group with the oxygen atom is named as an alkoxy substituent. wikipedia.orgjove.com For example, CH₃-O-CH₂CH₃ is named methoxyethane. wikipedia.org

For vinyl ethers, the vinyl group can be part of the parent name or the substituent name. For instance, the simplest vinyl ether, CH₂=CH-O-CH=CH₂, is known as divinyl ether or, by IUPAC nomenclature, (ethenyloxy)ethene. wikipedia.orgnih.gov

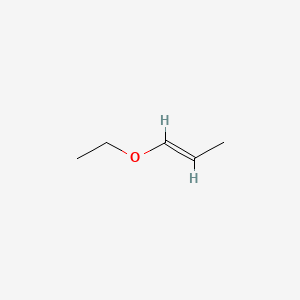

Propenyl ethers are a sub-class of vinylic ethers where the vinyl group is a propenyl group (-CH=CHCH₃). Ethyl propenyl ether, also known as 1-ethoxypropene, is a prominent member of this sub-class. jnfuturechemical.comnih.gov

Its chemical structure consists of an ethyl group and a propenyl group attached to an oxygen atom. ontosight.ai The chemical formula for this compound is C₅H₁₀O. camachem.comcamachem.com

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₁₀O camachem.comcamachem.com |

| Molar Mass | 86.13 g/mol jnfuturechemical.comnih.gov |

| Appearance | Colorless liquid camachem.comfishersci.com |

| Odor | Pungent, characteristic ether-like odor camachem.comcamachem.com |

| Boiling Point | 67-76 °C chemicalbook.comfishersci.com |

| Density | 0.778 g/mL at 25 °C chemicalbook.comjnfuturechemical.com |

| Refractive Index | n20/D 1.398 chemicalbook.comjnfuturechemical.com |

| Isomers | Exists as a mixture of cis (Z) and trans (E) isomers chemicalbook.comfishersci.com |

| Solubility | Soluble in water, alkanes, methylene (B1212753) chloride, ethanol (B145695), and acetone (B3395972) camachem.com |

Industrially, this compound can be produced through the rearrangement of the corresponding allyl ether. camachem.comcamachem.com This isomerization can be catalyzed by transition metal complexes. chemicalbook.com It is used as a chemical reagent and an organic intermediate for various products, including coatings, plasticizers, and sealants. camachem.comcamachem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-ethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHOEHJVXXTEDV-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-55-2, 4696-26-8 | |

| Record name | Propenyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propenyl ethyl ether, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethoxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPENYL ETHYL ETHER, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH817DUE12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl Propenyl Ether and Analogues

Catalytic Isomerization of Allyl Ethers to Propenyl Ethers

The isomerization of allyl ethers to their corresponding propenyl ethers represents an atom-economical method for the formation of a carbon-carbon double bond in a new position. This transformation is often catalyzed by transition metals, with iron being a particularly attractive option due to its abundance and low cost. researchgate.netresearchgate.net

Iron-Catalyzed Isomerization

Iron-based catalysts have demonstrated significant efficacy in the isomerization of allyl ethers. For instance, pentacarbonyliron has been used to smoothly isomerize alkyl and aryl allyl ethers to the corresponding 1-propenyl ethers by refluxing in a basic ethanolic solution. idexlab.com A simplified one-pot, two-step procedure has also been developed, which involves the in-situ generation of the allyl ether from an alcohol and allyl bromide, followed by isomerization with pentacarbonyliron to directly yield the 1-propenyl ether. idexlab.com

Another notable iron-based system involves the use of an iron(II) β-diketiminate pre-catalyst with a hydride source like pinacol (B44631) borane (B79455) (HBpin) or ammonia (B1221849) borane (H3N·BH3). nih.gov This system effectively isomerizes allyl arenes and aliphatic alkenes. nih.gov

Mechanism of Isomerization: Concerted vs. Stepwise Processes

The mechanism of transition metal-catalyzed isomerization of allyl ethers can proceed through several pathways, including metal-allyl, metal-alkyl, or radical intermediates. nih.gov

In the case of certain iron-catalyzed systems, a mechanism involving an iron-hydride species with subsequent olefin insertion and β-hydride elimination is suggested. researchgate.net Deuterium (B1214612) scrambling experiments have provided evidence for the formation of a free iron-hydride species during the chain-walking process. researchgate.net

Computational and experimental studies on a low-coordinate, high spin (S = 3/2) organometallic iron(I) complex support a mechanism proceeding through an allyl intermediate. acs.org A key finding is the involvement of two-state reactivity, where substrate binding occurs on the S = 3/2 surface, but oxidative addition to an η¹-allyl intermediate only happens on the S = 1/2 surface. acs.org

Density Functional Theory (DFT) calculations for an iron(II) β-diketiminate pre-catalyst system suggest a pathway involving an on-cycle Fe(I) and Fe(III) intermediates. The process is initiated by the activation of the pre-catalyst to an η²-coordinated alkene Fe(I) complex, which then undergoes oxidative addition to form an Fe(III) intermediate, followed by reductive elimination to release the isomerized product. nih.gov The proposed mechanism proceeds from an active Fe(I) η²-alkene species via a selectivity-determining oxidative addition of a C-H bond to form an Fe(III) η³-allyl species, which then undergoes reductive elimination. nih.gov

Stereoselectivity in Isomerization Reactions (e.g., cis- vs. trans-ethyl propenyl ether)

The stereochemical outcome of the isomerization, yielding either the cis-(Z) or trans-(E) propenyl ether, is a critical aspect of these reactions. The choice of catalyst and reaction conditions can significantly influence this selectivity.

For example, certain cobalt pincer complexes exhibit dual stereoselectivity in allyl ether isomerization. nih.gov A cationic cobalt complex primarily affords the Z-isomer of the enol ether, whereas a corresponding methyl complex favors the E-isomer. nih.gov Computational studies have indicated that the steric crowding around the π-allyl intermediate and the ability to form a stable π-allyl intermediate are key factors in determining the stereochemistry. nih.gov

In iron-catalyzed systems, the formation of the more sterically stable trans product is often favored. For instance, the isomerization of allylbenzene (B44316) to propenylbenzene using Fe(acac)₃ and PhMgBr showed a high E/Z selectivity of over 30/1. researchgate.net DFT calculations on an iron(II) β-diketiminate system also indicated that the formation of the trans-η³-allyl intermediate is energetically more favorable than the cis intermediate due to reduced steric interactions. nih.gov

Transition Metal-Catalyzed Syntheses

Besides isomerization, transition metal-catalyzed vinylation reactions offer another powerful route to synthesize propenyl ethers.

Palladium-Catalyzed Transfer Vinylation of Alcohols

Palladium catalysts are effective for transfer vinylation reactions, where a vinyl group is transferred from a vinyl ether to an alcohol. collectionscanada.gc.ca An air-stable palladium catalyst, formed in situ, has been shown to efficiently catalyze the transfer vinylation between butyl vinyl ether and various alcohols, including allyl alcohol, to produce the corresponding vinyl ethers in good yields. lookchem.com Palladium nanoparticles stabilized by N,N-dimethylformamide, in combination with bathophenanthroline, have also been reported as a highly active catalyst for this transformation. rsc.org

A notable aspect of palladium-catalyzed transfer vinylation is the stereochemical outcome. The reaction of propanol (B110389) with trans-ethyl propenyl ether at low temperatures initially yields cis-propyl propenyl ether as the main product. collectionscanada.gc.ca Conversely, the reaction of cis-ethyl propenyl ether with propanol under similar conditions initially produces trans-propyl propenyl ether. collectionscanada.gc.ca

Iridium-Catalyzed Vinylation Reactions

Iridium complexes are also highly effective catalysts for the synthesis of vinyl ethers. A cationic iridium complex, [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆, activated by hydrogen, catalyzes the isomerization of allyl ethers to trans-propenyl ethers with high stereoselectivity (≥ 97%) and in high yields (≥ 95%). rsc.orgrsc.org

Iridium catalysts can also facilitate the vinylation of alcohols using vinyl acetate (B1210297) as the vinyl source. orgsyn.orgorgsyn.org The reaction is thought to proceed through an addition-elimination sequence of the alcohol and acetic acid. orgsyn.org This methodology has been successfully applied to a one-pot synthesis of γ,δ-unsaturated carbonyl compounds from allyl alcohols and vinyl acetates, which involves the in situ iridium-catalyzed formation of an allylic vinyl ether followed by a Claisen rearrangement. orgsyn.orgorgsyn.org

Copper-Catalyzed C-O Cross Coupling

The formation of a carbon-oxygen (C-O) bond between an sp²-hybridized carbon of a vinyl group and an alcohol is a direct method for synthesizing vinyl ethers. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for this transformation, offering a stereospecific route to access both (E) and (Z)-vinylic ethers.

A notable advancement is the use of a copper(I) iodide (CuI) catalyst in conjunction with a specific ligand, trans-N,N′-dimethylcyclohexyldiamine, to facilitate the cross-coupling of vinylic halides with a variety of functionalized alcohols. acs.orgnih.gov This method is distinguished by its ability to proceed with high stereospecificity, meaning the geometric configuration of the starting vinyl halide is retained in the final vinyl ether product. acs.orgnih.gov The reaction conditions are generally mild and can accommodate sensitive functional groups, including those found in carbohydrate-derived alcohols. acs.orgnih.gov The use of a suitable ligand is critical to suppress potential side reactions, such as the formation of enyne byproducts, which can occur with simpler catalyst systems. acs.orgnih.gov

| Component | Role | Typical Reagent/Condition |

|---|---|---|

| Copper Source | Catalyst | Copper(I) Iodide (CuI) |

| Ligand | Accelerator/Stabilizer | trans-N,N′-dimethylcyclohexyldiamine |

| Base | Proton Scavenger | Cesium Carbonate (Cs₂CO₃) |

| Reactants | Substrates | Vinylic Halide and Alcohol |

| Solvent | Reaction Medium | 1,2-Dimethoxyethane (DME) |

| Atmosphere | Inert Environment | Argon |

This methodology represents a significant improvement over classical methods, providing reliable access to structurally diverse and stereochemically defined acyclic vinylic ethers from readily available precursors. acs.org

Gold-Catalyzed Hydroalkoxylation of Alkynes

Gold catalysis has gained prominence for its unique ability to activate C-C multiple bonds toward nucleophilic attack. acs.org The gold-catalyzed intermolecular hydroalkoxylation of alkynes is a 100% atom-economic reaction that provides a direct route to vinyl ethers from the addition of an alcohol across a triple bond. mdpi.com

This reaction typically employs a gold(I) catalyst, which acts as a soft π-acid to activate the alkyne, making it susceptible to attack by an alcohol nucleophile. acs.org For terminal alkynes, the addition of the alcohol generally follows Markovnikov regioselectivity, with the alkoxy group adding to the more substituted carbon atom. mdpi.com However, regioselectivity can be a challenge and is influenced by the substrate and catalyst system. mdpi.com A potential side reaction is the addition of a second alcohol molecule to the initially formed vinyl ether, leading to the formation of an acetal (B89532) or ketal. mdpi.com The choice of catalyst and reaction conditions can be tuned to control the ratio of vinyl ether to the corresponding acetal/ketal byproduct. beilstein-journals.org

| Feature | Description |

|---|---|

| Catalyst | Homogeneous gold(I) complexes (e.g., AuPR₃NTf₂, Ph₃PAuCl/AgOTf). beilstein-journals.orgwindows.net |

| Principle | Electrophilic activation of the alkyne by the gold(I) center. acs.org |

| Atom Economy | 100% (all atoms of the reactants are incorporated into the product). mdpi.com |

| Regioselectivity | Typically follows Markovnikov's rule for terminal alkynes. mdpi.com |

| Key Challenge | Controlling regioselectivity and preventing further reaction to acetals/ketals. mdpi.combeilstein-journals.org |

The mild reaction conditions and high functional group compatibility make gold-catalyzed hydroalkoxylation a valuable method for synthesizing complex vinyl ethers. nih.gov

Rhodium-Catalyzed Elimination Processes

Rhodium catalysts are highly effective in promoting a variety of organic transformations, including isomerization and elimination reactions. A key synthetic route to 1-propenyl ethers involves the rhodium-catalyzed isomerization of the corresponding allyl ethers. researchgate.net Allyl ethers are often more readily accessible than their propenyl isomers. The isomerization process effectively migrates the double bond from the terminal (allyl) position to the thermodynamically more stable internal (propenyl) position. researchgate.net

This transformation is believed to proceed via a hydride mechanism, which involves the addition of a rhodium-hydride species across the allyl double bond, followed by a β-hydride elimination to generate the propenyl ether and regenerate the catalyst. researchgate.net The reaction is often quantitative and serves as an extremely versatile and efficient methodology for accessing O-1-propenyl systems, which are valuable monomers in cationic polymerization. researchgate.net

More recently, chelation-assisted rhodium-catalyzed reactions involving β-carbon elimination have been developed. snnu.edu.cn While often used for C-C bond cleavage, the underlying principles of elimination from an organometallic intermediate are relevant. In these systems, a directing group on the substrate coordinates to the rhodium center, facilitating a subsequent elimination step. snnu.edu.cn

| Catalyst Type | Example | Key Feature |

|---|---|---|

| Ruthenium Complex | RuClH(CO)(PPh₃)₃ | High efficiency and quantitative conversion. |

| Rhodium Complex | Rhodium phosphine (B1218219) complexes | Frequently used for double-bond migration in O-allyl systems. |

| Mechanism | Hydride mechanism | Involves addition and elimination of a metal-hydride species. |

Green Chemistry Approaches for Vinyl Ether Synthesis

In response to increasing environmental awareness, green chemistry principles are being integrated into synthetic methodologies. These approaches aim to reduce waste, use safer reagents, and improve energy efficiency.

Enzymatic Synthesis of Vinyl Ether Esters

Enzymatic catalysis offers a sustainable alternative to traditional chemical methods, which often require harsh conditions that can be incompatible with the acid-labile vinyl ether functionality. nih.gov A highly efficient and green method for synthesizing vinyl ether esters has been developed using the immobilized enzyme Candida antarctica lipase (B570770) B (CalB). nih.govresearchgate.net

This one-pot method involves the direct esterification of a functional carboxylic acid with a hydroxyl-functional vinyl ether. diva-portal.orgrsc.org The enzymatic process is highly selective and proceeds under benign reaction conditions, avoiding the side reactions that plague conventional acid-catalyzed esterifications of vinyl ethers. nih.gov The synthesis achieves high conversions (often exceeding 90%) in short reaction times (less than one hour) and can be performed in various organic solvents or even in bulk (solvent-free). nih.govresearchgate.net Purification is simplified to a mere filtration step to remove the immobilized enzyme. researchgate.net

| Advantage | Description |

|---|---|

| Sustainability | Uses a biological, reusable catalyst and avoids harsh reagents. |

| Mild Conditions | Operates over a broad temperature range (22–90 °C), protecting sensitive functional groups. |

| High Efficiency | Achieves high conversion (>90%) in less than 1 hour. |

| Simplicity | One-pot reaction with simple filtration-based purification. |

| Versatility | Carboxylic acids are used directly as acyl donors, avoiding the need for activated derivatives. |

Vinylation of Carbohydrates with Calcium Carbide under Superbasic Conditions

The direct vinylation of alcohols with acetylene (B1199291) gas is a cornerstone of vinyl ether synthesis but traditionally requires high pressures and temperatures. A greener and safer alternative utilizes calcium carbide (CaC₂) as a solid, easy-to-handle source of acetylene. researchgate.net The acetylene is generated in situ by the controlled addition of water to the reaction mixture. researchgate.net

This method is particularly effective when conducted in superbasic catalytic systems, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO) or cesium carbonate in DMSO (Cs₂CO₃/DMSO). mdpi.comnih.gov These conditions are potent enough to deprotonate even poorly acidic alcohols, including polyols and complex carbohydrates. mdpi.comsciengine.com This approach allows for the efficient vinylation of a wide range of substrates, from simple primary and secondary alcohols to biologically important molecules like carbohydrates, without the need for specialized high-pressure equipment. researchgate.netnih.gov The use of a stoichiometric amount of calcium carbide makes the protocol highly economical and minimizes waste. researchgate.net

| Component | Example System | Applicable Substrates |

|---|---|---|

| Acetylene Source | Calcium Carbide (CaC₂) | Aliphatic alcohols, benzyl (B1604629) alcohols, phenols, diols, polyols, carbohydrates. |

| Superbasic System | KOH/DMSO, Cs₂CO₃/DMSO, K₂CO₃/DMSO | |

| Accelerator (Optional) | Potassium Fluoride (KF) |

Direct Coupling Reactions in Green Solvents

Developing synthetic protocols that utilize environmentally benign solvents is a central goal of green chemistry. An efficient procedure for the synthesis of vinyl aryl ethers has been developed that employs a water-acetone mixture as a green solvent system. tubitak.gov.trtubitak.gov.tr

This reaction involves the direct, stereoselective coupling of dialkyl acetylenedicarboxylates with various phenols or naphthols at room temperature. tubitak.gov.trresearchgate.net The transformation is catalyzed by guanidine (B92328) hydrochloride, a novel and effective organocatalyst for this process. tubitak.gov.tr This method avoids the use of toxic and volatile organic solvents and provides good to excellent yields of the desired vinyl aryl ethers. researchgate.net The operational simplicity, mild conditions, and use of a water-based solvent system make this approach an attractive and environmentally conscious alternative for the synthesis of certain classes of vinyl ethers. tubitak.gov.tr

| Parameter | Condition/Reagent |

|---|---|

| Reactants | Dialkyl acetylenedicarboxylate (B1228247) and Phenol/Naphthol |

| Catalyst | Guanidine hydrochloride |

| Solvent | Water-Acetone (v/v) |

| Temperature | Room Temperature |

| Yield | Good to Excellent (55-85%) |

Alternative and Emerging Synthetic Routes

Beyond traditional methods, several innovative synthetic strategies have been developed for the preparation of vinyl ethers like ethyl propenyl ether. These routes offer advantages in terms of selectivity, reaction conditions, and applicability to a wider range of substrates.

Photochemical reactions offer a unique approach to organic synthesis by utilizing light to initiate chemical transformations. princeton.edu In the context of vinyl ether synthesis, photochemical methods can provide pathways that are not accessible under thermal conditions.

One notable photochemical approach involves the byjus.comlibretexts.org oxygen-to-carbon migration in quinol ethers to form spiro-fused 2,5-cyclohexadienones. acs.org While not a direct synthesis of simple alkyl vinyl ethers, this methodology highlights the power of photochemistry in complex molecular rearrangements involving ether functionalities. The reaction proceeds through a singlet excited state and can be highly efficient, with quantum yields as high as 0.4. acs.org

Another relevant area is the photochemical reaction of pentacarbonylalkoxychromium(0) carbene complexes with stabilized sulfur ylides to produce vinyl ethers. researchgate.net This method demonstrates the use of organometallic complexes in conjunction with photochemistry to construct the vinyl ether moiety. Light-mediated transformations of diazo compounds can also serve as a source of carbenes for various synthetic applications, including potential routes to vinyl ethers. researchgate.net

Furthermore, photochemical processes are employed in various industrial syntheses, such as the production of "Rose Oxide," which involves the photooxygenation of citronellol. google.com While this specific example does not yield a vinyl ether, it underscores the industrial viability of photochemical reactions for producing valuable chemicals. google.com The use of polymer beads impregnated with reactants and exposed to solar radiation represents an innovative approach for carrying out large-scale photochemical syntheses. google.com

Table 1: Examples of Photochemical Reactions in Organic Synthesis

| Reaction Type | Reactants | Products | Key Features |

| Intramolecular byjus.comlibretexts.org Migration | Quinol ethers | Spiro-fused 2,5-cyclohexadienones | High quantum yield, proceeds via singlet excited state. acs.org |

| Carbene Complex Reaction | Pentacarbonylalkoxychromium(0) carbene complexes, stabilized sulfur ylides | Vinyl ethers | Utilizes organometallic precursors and photochemistry. researchgate.net |

| Photooxygenation | Citronellol, Oxygen | Rose Oxide | Industrial application of photochemical synthesis. google.com |

The isomerization of allyl ethers to the corresponding propenyl ethers is a well-established and synthetically valuable transformation. orgsyn.orgthieme-connect.de This rearrangement is a key step in many synthetic sequences, including the Claisen rearrangement, where an allyl vinyl ether is converted to a γ,δ-unsaturated carbonyl compound. jove.comredalyc.orglibretexts.orglibretexts.org

This isomerization can be catalyzed by a variety of transition metal complexes, with iridium and nickel catalysts being particularly effective. tandfonline.comthieme-connect.com For instance, cationic iridium(I) complexes, such as those prepared from [Ir(cod)(PPhMe)₂]PF₆ and hydrogen, have been shown to selectively isomerize the less substituted allyl group in unsymmetrical diallyl ethers to an (E)-vinyl ether with high stereoselectivity. tandfonline.com This method is advantageous for creating specific stereoisomers of propenyl ethers.

Nickel-based catalysts, such as those derived from NiCl₂dppb and activated with a hydride source like lithium triethylborohydride, can provide high Z-selectivity in the isomerization of allyl ethers. thieme-connect.com The choice of catalyst system is crucial for controlling the stereochemical outcome of the reaction.

Industrially, the rearrangement of allyl ethers to propenyl ethers is a recognized pathway for producing monomers for polymerization. camachem.comcamachem.com The process often involves heating the allyl ether in the presence of a suitable catalyst. For example, pure (>97%) (E) isomers of propenyl ethers have been prepared by the isomerization of allyl alkyl ethers catalyzed by H₂-activated (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) Hexafluorophosphate. chemicalbook.com

Table 2: Catalyst Systems for Allyl Ether Isomerization

| Catalyst System | Selectivity | Key Features |

| Cationic Iridium(I) Complexes | High (E)-selectivity | Effective for unsymmetrical diallyl ethers. tandfonline.com |

| NiCl₂dppb/LiBHEt₃ | High (Z)-selectivity | Provides access to the less stable Z-isomer. thieme-connect.com |

| Iridium catalysts | General | Preferred over Rh catalysts to avoid competing reduction. thieme-connect.de |

The Williamson ether synthesis is a cornerstone of ether preparation, involving the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group via an SN2 mechanism. chemistrysteps.compressbooks.pubjk-sci.comlibretexts.org This method is highly effective for producing a wide range of both symmetrical and unsymmetrical ethers. byjus.comchemistrysteps.com

The reaction typically involves the deprotonation of an alcohol to form a reactive alkoxide, which then acts as a nucleophile. libretexts.orglibretexts.org Common bases used for this deprotonation include sodium hydride (NaH) and potassium hydroxide. byjus.compressbooks.pub The choice of solvent is also important, with polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide being frequently used to facilitate the reaction. byjus.comyoutube.com

However, the Williamson ether synthesis has significant limitations, particularly when applied to the synthesis of vinyl ethers like this compound. A primary limitation is the low reactivity of vinyl halides in nucleophilic substitution reactions. doubtnut.comdoubtnut.com The sp²-hybridized carbon of the vinyl halide is less susceptible to nucleophilic attack, and the potential for elimination reactions is high.

Furthermore, the SN2 nature of the reaction means that it is sensitive to steric hindrance. chemistrysteps.comyoutube.com Tertiary alkyl halides are unsuitable as they readily undergo E2 elimination in the presence of a strong base like an alkoxide. byjus.comshaalaa.com Similarly, sterically hindered primary or secondary alkyl halides can also lead to elimination as a major side reaction. byjus.comjk-sci.com

When planning the synthesis of an unsymmetrical ether, there are two possible combinations of reactants. libretexts.orgchemistrysteps.comlibretexts.org The preferred pathway generally involves the less sterically hindered alkyl halide to favor the SN2 reaction over elimination. libretexts.orgchemistrysteps.com For the synthesis of this compound via this method, one would theoretically react sodium ethoxide with 1-halopropene or sodium propenoxide with an ethyl halide. The former is disfavored due to the low reactivity of the vinyl halide. The latter approach is more feasible, but the preparation and handling of sodium propenoxide would require careful consideration.

Table 3: Limitations of the Williamson Ether Synthesis

| Limitation | Description | Consequence for Vinyl Ether Synthesis |

| Substrate Reactivity | Vinyl and aryl halides are unreactive in SN2 reactions. doubtnut.comdoubtnut.com | Direct synthesis using a vinyl halide (e.g., 1-chloropropene) and an alkoxide is generally not feasible. |

| Elimination Reactions | Tertiary and sterically hindered secondary alkyl halides undergo E2 elimination. byjus.comshaalaa.com | Limits the choice of alkyl halides that can be used. |

| Strong Base Requirement | Alkoxides are strong bases, which can promote side reactions. youtube.com | Can lead to unwanted byproducts and complicate purification. youtube.com |

Mechanistic Investigations of Ethyl Propenyl Ether Reactivity

Electrophilic Addition Reactions

The defining feature of ethyl propenyl ether is its ethylenic (C=C) double bond. The presence of the π-electrons makes this bond a nucleophilic center, readily attacked by electron-deficient species (electrophiles). chemistrysteps.com The oxygen atom of the ethoxy group further enhances this nucleophilicity through resonance, donating electron density to the double bond.

Electrophilic addition to this compound proceeds via the attack of an electrophile on the π-bond, leading to the formation of a carbocation intermediate. wikipedia.orgnumberanalytics.com The reaction is highly regioselective, governed by the stabilizing effect of the ethoxy group. According to Markovnikov's rule, the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. byjus.com In the case of this compound, the positive charge is preferentially located on the carbon atom adjacent to the oxygen, where it is stabilized by resonance. This directs the subsequent attack of the nucleophile to this α-carbon. chemistrysteps.comlibretexts.org

A well-studied example of electrophilic addition is ozonolysis. The reaction of this compound with ozone, an electrophile, initially forms a primary ozonide through a 1,3-dipolar cycloaddition. copernicus.org This unstable intermediate decomposes to form ethyl formate (B1220265) and a Criegee Intermediate (CH₃CHO₂). copernicus.org The formation of these products underscores the reactivity of the ethylenic bond. copernicus.orgmdpi.com

| Reactant | Electrophile | Key Intermediates | Major Products | Reference |

|---|---|---|---|---|

| This compound | Ozone (O₃) | Primary Ozonide, Criegee Intermediate (CH₃CHO₂) | Ethyl Formate | copernicus.org |

While the ethylenic bond is the most reactive site for electrophilic attack, reactions involving C-H and C-O bond activation can also be considered. Direct electrophilic attack on these sigma bonds is energetically less favorable than attack on the π-bond. However, C-H activation can occur, particularly through radical pathways or via highly reactive electrophilic metal centers. rutgers.edu

Studies on analogous compounds like ethyl propyl ether with electrophilic radicals, such as the hydroxyl radical (•OH), show that H-atom abstraction (a form of C-H activation) occurs most favorably from the methylene (B1212753) group adjacent to the ether oxygen. acs.org This preference is attributed to the ability of the oxygen atom to stabilize the resulting radical. By analogy, for this compound, C-H bonds on the ethyl group, especially the -O-CH₂- protons, are susceptible to attack by strong electrophilic radicals.

Computational studies on the isomerization of allyl ethers catalyzed by basic sites on catalysts suggest a mechanism initiated by the abstraction of a proton from the allyl group to form a cis-allylic anion intermediate, representing a form of C-H activation. researchgate.net While this specific example is base-initiated, it highlights the potential for activating C-H bonds within the molecule's framework. The activation of C-O bonds under electrophilic conditions is less common and typically requires harsh conditions or specific catalytic systems designed for ether cleavage.

Transition Metal-Catalyzed Transformations

Transition metal catalysts unlock a diverse array of transformations for this compound, enabling the formation of complex molecular architectures through C-C and C-heteroatom bond formation.

The Mizoroki-Heck reaction is a powerful method for C-C bond formation, typically involving the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org this compound, as an electron-rich olefin, can participate in Heck-type reactions. Research has demonstrated the highly regioselective vinylation of this compound with vinyl bromides and chlorides using a palladium catalyst. liv.ac.uk The reaction mechanism generally involves oxidative addition of the vinyl halide to a Pd(0) species, followed by migratory insertion of the enol ether into the Pd-vinyl bond, and finally β-hydride elimination to yield the product and regenerate the catalyst. nih.govuwindsor.ca The use of specific phosphine (B1218219) ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), is crucial for controlling the regioselectivity, favoring the branched product. liv.ac.uk

| Olefin | Coupling Partner | Catalyst System | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| 1-Propenyl Ethyl Ether | β-Bromostyrene | Pd(OAc)₂ / dppp (B1165662) / NEt₃ | Branched Vinylation Product | Highly regioselective coupling is achieved. | liv.ac.uk |

| 1-Propenyl Ethyl Ether | β-Chlorostyrene | Pd(OAc)₂ / dpppO / NEt₃ | Branched Vinylation Product | More challenging vinyl chlorides can be used as substrates. liv.ac.uk | liv.ac.uk |

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond, catalyzed by a transition metal. This class of reactions provides a direct route to functionalized products. For enol ethers like this compound, this can include processes such as hydrosilylation (addition of H-SiR₃) and hydroformylation (addition of H-CHO).

For instance, cobalt complexes are known to catalyze the isomerization of allyl ethers into propenyl ethers. rsc.org In tandem processes, these in situ generated propenyl ethers can undergo further reactions. While specific studies focusing solely on the hydrofunctionalization of isolated this compound are specialized, the general reactivity pattern of vinyl ethers suggests they are competent substrates for such transformations, leading to α- or β-functionalized ethyl ethers depending on the catalyst and reaction conditions.

Cycloaddition reactions are fundamental processes for ring construction. msu.edu this compound can participate in cycloadditions that are mediated or catalyzed by transition metals. A notable example is the [2+2] cycloaddition with Fischer carbene complexes of chromium and tungsten. psu.edu These reactions involve the enol ether adding to the metal-carbon double bond of the carbene complex.

The stereochemistry of the this compound isomer ((E) or (Z)) plays a critical role in the outcome. Reactions with the (E)- and (Z)-isomers are often stereospecific. psu.edu The resulting metal-containing cyclobutene (B1205218) complexes can then undergo further transformations, such as stereoselective electrocyclic ring-opening, to yield butadienyl carbene complexes. psu.edu

| Metal Carbene Complex | This compound Isomer | Reaction Type | Primary Product | Key Observation | Reference |

|---|---|---|---|---|---|

| (CO)₅W=C(OMe)C≡C-SiMe₃ | (Z)-isomer | [2+2] Cycloaddition | cis-Cyclobutenyl Carbene Complex | Reaction is stereospecific. | psu.edu |

| (CO)₅W=C(OMe)C≡C-SiMe₃ | (E)-isomer | [2+2] Cycloaddition | trans-Cyclobutenyl Carbene Complex | Reaction is stereospecific. | psu.edu |

Table of Mentioned Compounds

| Compound Name | Synonym / Class | Chemical Formula |

|---|---|---|

| This compound | 1-Ethoxypropene | C₅H₁₀O |

| Ethyl formate | - | C₃H₆O₂ |

| Ozone | - | O₃ |

| Ethyl propyl ether | - | C₅H₁₂O |

| Palladium(II) acetate (B1210297) | - | Pd(OAc)₂ |

| 1,3-Bis(diphenylphosphino)propane | dppp | C₂₇H₂₆P₂ |

| Triethylamine | - | NEt₃ |

| β-Bromostyrene | - | C₈H₇Br |

| β-Chlorostyrene | - | C₈H₇Cl |

| Tungsten pentacarbonyl | - | W(CO)₅ |

| Chromium | - | Cr |

| Tungsten | - | W |

Claisen Rearrangements (e.g., Cationic Claisen Rearrangements via Vinyl Carbocations)

The Claisen rearrangement is a significant carbon-carbon bond-forming reaction involving the rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.org This concerted, pericyclic reaction proceeds through a highly ordered, cyclic transition state. wikipedia.orglibretexts.org While traditionally a thermal process, variations have been developed to enhance reaction rates and yields. organic-chemistry.org

Recent research has explored cationic Claisen rearrangements, which are accelerated by the presence of a positive charge. One such approach involves the interception of vinyl carbocations with allyl ethers. nih.gov This method utilizes commercially available borate (B1201080) salts as catalysts to generate a vinyl carbocation from a vinyl ether. nih.gov The subsequent trapping of this electrophilic intermediate by an allyl ether forms an allyl vinyl oxonium ion in situ. This charged species then undergoes a rapid rsc.orgrsc.org sigmatropic rearrangement. nih.govcaltech.edu

A key advantage of this cationic pathway is its ability to facilitate the construction of sterically hindered carbon-carbon bonds. nih.gov Experimental and computational studies support a charge-accelerated mechanism. nih.gov For instance, the neutral Claisen rearrangement of a prepared allyl vinyl ether at 80 °C is sluggish, but the addition of a catalytic amount of [SiEt₃]⁺[B(C₆F₅)₄]⁻ leads to rapid conversion to the Claisen product at room temperature. nih.gov This demonstrates the significant rate acceleration provided by the cationic intermediate.

Isotopic labeling experiments have provided further evidence for the proposed mechanism. nih.gov The reaction of an allyl ether containing a deuterium (B1214612) label on the terminal carbon of the allyl group with a vinyl ether under cationic conditions results in a product where the deuterium is located at the α-position to the carbonyl group, consistent with a rsc.orgrsc.org rearrangement. nih.gov

This methodology has been successfully applied to the highly stereoselective synthesis of fully substituted vinyl ethers. nih.gov

Alcoholysis

Alcoholysis of vinyl ethers is a well-established reaction. semanticscholar.org In the context of mechanistic studies involving this compound, alcoholysis is often observed as a concurrent or subsequent reaction, particularly in the presence of transition metal complexes and protic species. For example, in reactions involving diiridium complexes, the activation of ethyl vinyl ether can lead to the formation of ethanol (B145695) as a byproduct. mdpi.com This occurs alongside the primary reaction pathway involving C-H and C-O bond activation. mdpi.com Similarly, when n-butyl vinyl ether and isopropyl vinyl ether are reacted with the same diiridium complex, the corresponding alcohols, 1-butanol (B46404) and 2-propanol, are released. mdpi.com

Hydroamination Reactions

Hydroamination reactions involving the addition of an N-H bond across a carbon-carbon double or triple bond are a direct method for synthesizing nitrogen-containing compounds. While the hydroamination of unactivated alkenes can be challenging, vinyl ethers, including this compound, have been shown to undergo such reactions. researchgate.netacs.org

Visible-light-induced selective amination of enol ethers with N-fluorobenzenesulfonimide has been demonstrated. researchgate.net This process can be applied to various vinyl ethers, including this compound, to produce α-amino ketones. researchgate.net

Pauson-Khand Reaction with Vinyl Ethers

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt carbonyl complex, to form a cyclopentenone. rsc.orgwikipedia.org While highly effective for many substrates, the use of vinyl ethers as the alkene component has historically been challenging. rsc.org

Recent advancements have demonstrated the feasibility of using vinyl ethers in intramolecular Pauson-Khand reactions, particularly through the use of flow chemistry. rsc.orgrsc.orgnih.gov This methodology allows for the use of high temperatures and pressures for short reaction times, which minimizes substrate decomposition and facilitates the formation of the desired Pauson-Khand adduct. rsc.orgrsc.orgnih.gov

Specifically, alkynylphenyl vinyl ethers have been successfully employed as substrates. rsc.orgrsc.orgnih.gov It has been found that substrates with substitution at the internal position of the vinyl ether double bond and those with internal triple bonds tend to provide better yields of the resulting cyclopentabenzofuranones. rsc.orgrsc.orgnih.gov

| Substrate Type | Reaction Conditions | Outcome | Reference |

| Alkynylphenyl vinyl ethers | Flow chemistry, high temperature and pressure | Formation of cyclopentabenzofuranones | rsc.orgrsc.orgnih.gov |

| Internally substituted vinyl ethers | Flow chemistry | Improved yields | rsc.orgrsc.orgnih.gov |

| Internal alkynes | Flow chemistry | Improved yields | rsc.orgrsc.orgnih.gov |

This table summarizes the key findings regarding the use of vinyl ethers in the Pauson-Khand reaction.

Carbonyl-Olefin Metathesis with Vinyl Ethers

Carbonyl-olefin metathesis is a powerful reaction that enables the transformation of carbonyl compounds and olefins into new alkenes. csic.esupv.esresearchgate.netresearchgate.net Vinyl ethers, including by extension this compound, have emerged as effective coupling partners in intermolecular carbonyl-olefin metathesis reactions. csic.esupv.esresearchgate.netresearchgate.net

Inexpensive and recoverable solid acids, such as the aluminosilicate (B74896) montmorillonite (B579905) K10, have been shown to catalyze the intermolecular carbonyl-olefin metathesis of aromatic aldehydes and ketones with vinyl ethers. csic.esupv.esresearchgate.netresearchgate.netnih.gov This approach, often conducted under flow conditions, can produce alkenes in high yields and with complete trans stereoselectivity. csic.esupv.esresearchgate.netresearchgate.net

The proposed mechanism involves a carbocation-induced Grob fragmentation. csic.esupv.esresearchgate.netresearchgate.net The reaction is initiated by the acid-catalyzed formation of a hemiacetal intermediate from the carbonyl compound and the vinyl ether. nih.gov Dehydration of the hemiacetal generates a carbocation, which then undergoes fragmentation to yield the final alkene product and an ester byproduct. nih.gov The use of vinyl ethers is advantageous as it shifts the reaction equilibrium towards the products and simplifies purification. csic.es

| Catalyst | Reaction Type | Substrates | Key Features | Reference |

| Montmorillonite K10 (solid acid) | Intermolecular | Aromatic aldehydes/ketones and vinyl ethers | Flow conditions, high yield, trans selectivity | csic.esupv.esresearchgate.netresearchgate.netnih.gov |

| BF₃·OEt₂ (Lewis acid) | Intermolecular | Aromatic aldehydes and vinyl ethers | Batch conditions, good yield, trans selectivity | csic.es |

This table provides an overview of catalysts and conditions for carbonyl-olefin metathesis with vinyl ethers.

Activation of C-H and C-O Bonds by Transition Metal Complexes

The activation of otherwise inert C-H and C-O bonds by transition metal complexes is a field of significant research interest, offering pathways to novel chemical transformations. semanticscholar.orgmdpi.comresearchgate.net Vinyl ethers are versatile substrates for such activations due to the presence of both vinylic C-H bonds and a C-O bond. semanticscholar.orgmdpi.com While many studies have focused on C-H or C-O bond activation separately, the successive activation of both types of bonds in a single substrate is less common but provides unique opportunities for synthetic methodology. semanticscholar.orgmdpi.comresearchgate.net

Successive Activation of C-H and C-O Bonds in Ethyl Vinyl Ether by Diiridium Complexes

Research has shown that a diphosphine and hydrido-bridged diiridium complex, specifically [(CpIr)₂(μ-dmpm)(μ-H)][OTf], can facilitate the successive activation of a vinylic C-H bond and the sp² C-O bond of ethyl vinyl ether. semanticscholar.orgmdpi.com This reaction results in the rapid formation of a μ-vinyl complex, [(CpIr)₂(μ-dmpm)(μ-CH=CH₂)][OTf], in a 64% isolated yield, with the concomitant release of ethanol. mdpi.com

The reaction proceeds through a proposed intermediate formed by the C-H activation of the terminal vinyl moiety of the ethyl vinyl ether. semanticscholar.orgmdpi.com This intermediate is then believed to undergo further transformation, leading to the cleavage of the C-O bond and the formation of the final μ-vinyl complex. semanticscholar.orgmdpi.com NMR monitoring of the reaction at low temperatures has provided evidence for the formation of such an intermediate. semanticscholar.orgmdpi.com It is noteworthy that the activation of the sp² C-O bond in vinyl ethers is a rare event, making these findings particularly significant for understanding the fundamental reactivity of vinyl ethers with transition metal complexes. semanticscholar.org

| Reactant | Product | Yield | Byproduct | Reference |

| Ethyl vinyl ether | [(CpIr)₂(μ-dmpm)(μ-CH=CH₂)][OTf] | 64% | Ethanol | mdpi.com |

| n-Butyl vinyl ether | [(CpIr)₂(μ-dmpm)(μ-CH=CH₂)][OTf] | - | 1-Butanol | mdpi.com |

| Isopropyl vinyl ether | [(Cp*Ir)₂(μ-dmpm)(μ-CH=CH₂)][OTf] | - | 2-Propanol | mdpi.com |

This table details the products and byproducts from the reaction of various vinyl ethers with the diiridium complex.

Gas Phase Reaction Mechanisms (e.g., OH Radical Reactions with Ethers)

OH Radical Addition vs. Hydrogen Abstraction

For unsaturated ethers like this compound, the reaction with OH radicals can be initiated either by the electrophilic addition of the OH radical to the electron-rich C=C double bond or by the abstraction of a hydrogen atom from one of the C-H bonds in the ethyl or propenyl substituents.

Theoretical studies on analogous unsaturated compounds suggest that OH addition to the double bond is typically the dominant pathway at atmospheric temperatures. nih.govnih.gov For instance, in the reaction of OH radicals with other vinyl ethers, the addition mechanism is favored. acs.orgmdpi.com This is because the activation barriers for addition are generally lower than those for abstraction.

However, hydrogen abstraction remains a viable, albeit often minor, reaction channel. A theoretical study on the reaction of OH radicals with the saturated analog, ethyl propyl ether, found that H-atom abstraction is the only possible pathway, with abstraction from the methylene group adjacent to the ether oxygen being the most favorable. nih.govresearchgate.net In the case of this compound, the C-H bonds on the ethyl group and the methyl group of the propenyl moiety are all potential sites for hydrogen abstraction.

Detailed Research Findings

While specific experimental product studies for the reaction of OH radicals with this compound are not extensively documented in the literature, significant insights can be drawn from studies on structurally related compounds.

Table 1: Rate Coefficients for the Gas-Phase Reactions of OH Radicals with Selected Ethers at 298 K

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Ethyl Vinyl Ether | (7.79 ± 1.71) × 10⁻¹¹ | acs.org |

| Propyl Vinyl Ether | (9.73 ± 1.94) × 10⁻¹¹ | acs.org |

| Butyl Vinyl Ether | (1.13 ± 0.31) × 10⁻¹⁰ | acs.org |

This table is interactive. You can sort the data by clicking on the column headers.

The data in Table 1 illustrates that the presence of a double bond in vinyl ethers leads to a significantly faster reaction with OH radicals compared to the saturated ethyl propyl ether. Based on these trends, the rate coefficient for this compound is anticipated to be on the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹.

Reaction Pathways and Subsequent Chemistry

OH Addition Pathway: The addition of the OH radical to the double bond of this compound results in the formation of two possible isomeric hydroxyalkyl radicals. These radicals rapidly react with molecular oxygen (O₂) in the atmosphere to form peroxy radicals (RO₂). The subsequent reactions of these peroxy radicals, particularly in the presence of nitrogen oxides (NOx), are complex and can lead to the formation of a variety of oxygenated products, including aldehydes and esters. rsc.org Studies on the ozonolysis of this compound have shown the formation of ethyl formate and acetaldehyde, which are plausible products in the OH-initiated oxidation as well. d-nb.info

H-Abstraction Pathway: Should hydrogen abstraction occur, it would most likely be from the -CH₂- group of the ethyl moiety, as it is activated by the adjacent ether oxygen. nih.gov This would lead to the formation of a carbon-centered radical. This radical would then react with O₂ to form a peroxy radical. The subsequent chemistry of this peroxy radical would lead to different fragmentation and rearrangement products, potentially including propenal and various oxygenated C₂ species.

Applications of Ethyl Propenyl Ether in Advanced Organic Synthesis

Role as a Versatile Reagent and Intermediate

Ethyl propenyl ether is widely recognized as a versatile chemical intermediate and reagent in organic synthesis. eurochemsupplies.comcamachem.comontosight.aioenchemicalsgmbh.comsolubilityofthings.com Its utility stems from the electron-rich double bond, which readily participates in a range of chemical transformations. eurochemsupplies.com It serves as a starting material for producing polymers, plasticizers, coatings, and other chemical auxiliaries. camachem.comoenchemicalsgmbh.comcamachem.comsharkchemicalglobal.com

In synthetic chemistry, it is employed in various reactions, including cycloadditions and condensation reactions. chemicalbook.com A key aspect of its versatility is its function as an "acyl anion equivalent." chemicalbook.com This allows it to act as a nucleophilic three-carbon building block, effectively reversing the normal electrophilic reactivity of a carbonyl group and enabling the formation of new carbon-carbon bonds in ways that would otherwise be challenging. The compound's ability to act as an intermediate allows for its incorporation into complex molecular frameworks, highlighting its importance in modern synthetic strategies. ontosight.ainumberanalytics.com

**4.2. Synthesis of Functionalized Organic Compounds

The reactivity of this compound provides a gateway to numerous classes of functionalized organic compounds.

One of the most fundamental applications of this compound is its use as a precursor for carbonyl compounds. The enol ether functionality can be readily hydrolyzed under acidic conditions to generate aldehydes and ketones. google.com The vapor-phase hydrolysis of ethylenically unsaturated ethers, such as this compound, in the presence of a suitable catalyst, yields an aldehyde or ketone and an alcohol. google.com

Furthermore, this compound can undergo condensation reactions with acetals to produce α,β-unsaturated aldehydes. chemicalbook.com It can also react with saturated aldehydes in the presence of a Friedel-Crafts catalyst, like boron trifluoride, to form an intermediate that, upon hydrolysis, yields a higher unsaturated aldehyde with two additional carbon atoms. google.com These reactions provide reliable routes to important carbonyl-containing structures.

| Reactant(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|

| This compound, Water (H₂O) | Acid-Catalyzed Hydrolysis | Aldehydes/Ketones | google.com |

| This compound, Acetal (B89532) | Condensation | α,β-Unsaturated Aldehydes | chemicalbook.com |

| This compound, Saturated Aldehyde | Condensation/Hydrolysis | Higher Unsaturated Aldehydes | google.com |

This compound is a valuable component in the synthesis of 1,4-dicarbonyl compounds, which are key building blocks for many five-membered ring systems. A modern synthetic method involves a Ruthenium(II)-photocatalyzed, visible-light-mediated atom transfer radical addition (ATRA) reaction. organic-chemistry.org In this process, the reaction of alkyl enol ethers, including this compound, with α-bromoketones affords access to 1,4-ketoaldehydes and 1,4-diketones. organic-chemistry.org This method is notable for its ability to construct challenging secondary, tertiary, and even quaternary carbon centers. organic-chemistry.org The resulting 1,4-dicarbonyls are versatile intermediates, particularly for the subsequent synthesis of substituted pyrroles. organic-chemistry.org

The structure of this compound allows it to function as a synthon for a two-carbon chain extension. Specifically, it can be considered an equivalent of a propanal or propionaldehyde (B47417) enolate. This utility is demonstrated in its reaction with saturated aldehydes, where it effectively lengthens the aldehyde chain by two carbons to create a higher α,β-unsaturated aldehyde. google.com This process involves the formation of an intermediate addition product from one molecule of the ether and two molecules of the starting aldehyde, which is then hydrolyzed. google.com The ability to act as an acyl anion equivalent further solidifies its role in adding a functionalized two-carbon unit to various molecular scaffolds. chemicalbook.com

This compound and its analogs are instrumental in constructing various heterocyclic systems.

Pyrroles : In pyrrole (B145914) synthesis, rhodium-catalyzed [3+2] cycloaddition reactions between α-diazo oxime ethers and ethyl vinyl ether (a close analog of this compound) have been shown to produce N-methoxypyrroles in excellent yields. sci-hub.se Furthermore, 1,4-dicarbonyl compounds derived from enol ethers can undergo Paal-Knorr type cyclizations to furnish pyrroles. organic-chemistry.org

Furans : The synthesis of furan (B31954) derivatives can be achieved through various pathways involving enol ethers. google.com For instance, ring-closing metathesis (RCM) provides a powerful strategy for creating dihydrofurans from precursors containing vinyl ether moieties. rsc.org In some syntheses, the isomerization of an allyl ether to a more stable 1-propenyl ether is a key consideration. rsc.org These dihydrofuran and furan cores are present in numerous natural products.

| Target Heterocycle | Synthetic Method | Enol Ether Role | Reference |

|---|---|---|---|

| Pyrrole | [3+2] Cycloaddition | Acts as the two-atom component in cycloaddition. | sci-hub.se |

| Furan/Dihydrofuran | Ring-Closing Metathesis (RCM) | Forms part of the acyclic precursor for ring closure. | rsc.org |

Terpenoids are a vast class of natural products built from five-carbon isoprene (B109036) units. nih.gov As a C5 molecule (C5H10O), this compound represents a potentially useful building block for the construction of terpenoid skeletons. eurochemsupplies.com While direct, one-step incorporations into complex terpenes may not be common, the functionalized intermediates derived from this compound are valuable in multi-step total synthesis campaigns. For example, the unsaturated aldehydes and 1,4-dicarbonyl compounds synthesized from this compound can serve as key fragments for assembling the intricate carbon frameworks characteristic of many terpenes. google.comorganic-chemistry.orgrsc.org The versatility of this compound allows for the creation of tailored building blocks that can be elaborated into complex natural product targets. rsc.org

Catalytic Cascade Reactions

Catalytic cascade reactions, also known as tandem or domino reactions, represent a highly efficient strategy in organic synthesis where multiple bond-forming transformations occur sequentially in a single pot without isolating intermediates. rsc.orgscispace.com This approach offers significant advantages, including reduced waste, lower costs, and increased molecular complexity from simple starting materials. scispace.com In this context, this compound serves as a valuable and reactive intermediate, often generated in situ as part of the cascade sequence. rsc.orgscispace.com Its electron-rich double bond makes it an excellent participant in various transformations, particularly cycloadditions and rearrangements. nih.govmsu.edu

A prominent strategy in cascade catalysis involves the initial isomerization of allyl ethers into their corresponding propenyl ethers, which then undergo further reactions. rsc.org Transition metal complexes, particularly those of ruthenium, rhodium, and cobalt, are effective catalysts for this initial isomerization step. rsc.orgresearchgate.net Once formed, the this compound intermediate can be engaged in subsequent catalytic cycles.

A clear example is the auto-tandem isomerization/polymerization of allyl ethers catalyzed by cobalt complexes. rsc.org In this process, a dicobalt octacarbonyl precatalyst, in the presence of a silane, generates two active catalytic species. The first, a cobalt-hydride complex, catalyzes the isomerization of an allyl ether, such as allyl ethyl ether, into a mixture of (E)- and (Z)-ethyl propenyl ether. rsc.org The second, a silyl-cobalt complex, then immediately initiates the cationic polymerization of the in situ-generated this compound, all within the same reaction vessel at room temperature. rsc.org This seamless transition from one catalytic process to another exemplifies a true cascade reaction.

Rhodium catalysts have also been employed to generate propenyl ether intermediates within cascade sequences. scispace.com For instance, a cationic rhodium complex can catalyze the isomerization of allyl propargyl ethers to form a transient propenyl ether. rsc.orgscispace.com This intermediate rapidly undergoes a propargyl-Claisen rearrangement. At elevated temperatures, the cascade can continue further with a carbonyl migration to yield dienals. rsc.org The intermediacy of the propenyl ether is crucial for the reaction sequence to proceed.

The data below outlines a representative cascade process where an allyl ether is first isomerized to a propenyl ether and then undergoes a subsequent reaction.

| Cascade Step | Reaction Type | Catalyst/Reagent | Substrate | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| Step 1 | Isomerization | [HCo(CO)₃] | Allyl Ethyl Ether | This compound | rsc.org |

| Step 2 | Cationic Polymerization | [R₃SiCo(CO)₄] | This compound | Poly(this compound) | rsc.org |

| Step 1 | Isomerization | [(ddpf)Rh(cod)]BF₄ | Allyl Propargyl Ether | Transient Propenyl Ether | rsc.org |

| Step 2 | Propargyl-Claisen Rearrangement | Thermal (in situ) | Transient Propenyl Ether | Allene | rsc.org |

Beyond isomerization-initiated cascades, this compound is a competent dienophile in [4+2] cycloaddition reactions. msu.edu This reactivity allows for its potential use in cascade sequences that incorporate Diels-Alder or hetero-Diels-Alder reactions, which are powerful methods for constructing complex cyclic systems. While detailed examples starting specifically with isolated this compound in such cascades are not extensively documented, the principles of enol ether reactivity in catalyzed cycloaddition cascades are well-established. researchgate.netacs.org

Polymer Chemistry and Materials Science Applications

Polymerization of Ethyl Propenyl Ether

This compound can be polymerized through several mechanisms, each offering distinct advantages in controlling the polymer structure and properties.

Cationic polymerization is a primary method for polymerizing this compound. This process is typically initiated by Lewis acids, such as boron trifluoride etherate (BF₃·O(C₂H₅)₂), in a suitable solvent like methylene (B1212753) chloride at low temperatures. dss.go.th The polymerization proceeds through a chain-growth mechanism involving a carbocationic active center.

The reactivity of propenyl ethers in cationic polymerization is influenced by the substituents on the double bond. For instance, a β-methyl group in this compound enhances its polymerizability compared to unsubstituted vinyl ethers. dss.go.th This is attributed to the electron-donating effect of the methyl group, which stabilizes the propagating carbocation. Studies have shown that the cis isomer of this compound exhibits higher reactivity than the trans isomer in cationic copolymerizations. dss.go.th

The choice of solvent is crucial in cationic polymerization. While hydrocarbon solvents like hexane (B92381) and toluene (B28343) are inert, they may lead to the precipitation of the polymer. google.com Halogenated solvents can be used, but they pose toxicity and environmental concerns. google.com Ether solvents can also be employed, but some, like tetrahydrofuran, can themselves polymerize under cationic conditions. google.com

The reaction temperature plays a significant role in controlling the molecular weight of the resulting polymer. Lower temperatures generally suppress chain transfer and termination reactions, leading to the formation of higher molecular weight polymers. google.com

Table 1: Monomer Reactivity Ratios in Cationic Copolymerization of Ethyl Propenyl Ethers (PEE) with Isobutenyl Ethyl Ether (IBEE)

| Comonomer System | r₁ (PEE) | r₂ (IBEE) |

| cis-PEE (M₁) - IBEE (M₂) | 24.0 ± 2.4 | 0.02 ± 0.02 |

| trans-PEE (M₁) - IBEE (M₂) | 19.1 ± 1.8 | 0.04 ± 0.02 |

| Data sourced from a study conducted in methylene chloride at -78°C with boron trifluoride etherate as the catalyst. dss.go.th |

While cationic polymerization is more common for vinyl ethers, this compound can also participate in free radical polymerization, particularly in the context of radiation-curable compositions. google.com These systems often involve copolymerization with other monomers, such as those containing maleate (B1232345) or fumarate (B1241708) groups. google.com The curing process is initiated by radiation, such as UV or electron beam, and can be facilitated by the presence of a photoinitiator. google.com

A specific example involves the copolymerization of 2-(1-propenyl)oxyethyl methacrylate (B99206), a monomer that contains both a readily polymerizable methacrylate group (via free radicals) and a cationically cross-linkable propenyl ether group. acs.org This allows for a dual-curing approach where the initial polymer backbone is formed through free radical polymerization, followed by cross-linking through the propenyl ether moieties.

The stereochemistry of the resulting polymer, specifically its tacticity, can be controlled during the polymerization of this compound. The synthesis of isotactic poly(this compound) is a key area of research, as the stereoregularity of the polymer chain significantly influences its physical properties.

Isotactic polymers exhibit a regular arrangement of the side groups along the polymer backbone. In the case of poly(this compound), this refers to the stereochemistry at the substituted carbon atoms. The formation of highly isotactic poly(vinyl ethers) has been a subject of extensive study. acs.org

The stereoselectivity of this compound polymerization is highly dependent on the reaction conditions. Key factors include the choice of catalyst, solvent, and temperature.

For instance, in cationic polymerization, the nature of the catalyst and the counterion can have a profound impact on the stereostructure of the polymer. The use of specific Lewis acid catalysts can favor the formation of either isotactic or syndiotactic structures.

In metal-free ring-opening metathesis polymerization (MF-ROMP), where this compound can act as an initiator, the stereoselectivity of the resulting polymer (e.g., polynorbornene) is influenced by several factors. umich.edu These include the counteranion of the photocatalyst, the solvent, and the temperature. umich.eduumich.edu For example, using toluene as a solvent at low temperatures (-76 °C) can favor the formation of cis-alkenes in the polymer backbone, while dichloromethane (B109758) at room temperature tends to produce more trans-alkenes. umich.edu

Table 2: Influence of Reaction Conditions on Alkene Geometry in MF-ROMP of Norbornene Initiated by this compound

| Solvent | Temperature (°C) | Photocatalyst Counteranion | trans/cis Alkene Ratio |

| Dichloromethane | 22 | Tetrafluoroborate | High trans |

| Dichloromethane | -76 | - | Nearly identical to 22°C |

| Toluene | 22 | - | 55:45 |

| Toluene | -76 | - | 35:65 |

| Data illustrates the combined effect of solvent and temperature on stereoselectivity. umich.edu |

Applications of Poly(this compound)

The polymers derived from this compound possess properties that make them valuable in various industrial applications, most notably in coatings and adhesives. eurochemsupplies.comsharkchemicalglobal.comfortunachem.com

Poly(this compound) and its copolymers are utilized in the formulation of coatings and adhesives. eurochemsupplies.comsharkchemicalglobal.comfortunachem.comcamachem.comcamachem.com In coatings, these polymers can contribute to properties such as good adhesion, flexibility, and chemical resistance. researchgate.net Their use in radiation-curable coatings is particularly advantageous due to the rapid, solvent-free curing process. google.comresearchgate.net

In adhesive applications, including surgical adhesives, the polymers derived from this compound provide strong bonding capabilities. sharkchemicalglobal.comcamachem.comcamachem.com The ability to tailor the polymer properties through copolymerization and control of stereochemistry allows for the development of adhesives with specific performance characteristics.

Specialty Materials

This compound is a key monomer in the production of poly(ethyl-1-propenyl ether), a polymer that finds use in various specialty materials, including advanced coatings and adhesives. eurochemsupplies.com The polymerization of this compound, often through cationic photopolymerization, allows for the creation of materials with tailored properties. researchgate.net This method is particularly advantageous as it is not inhibited by oxygen, exhibits low shrinkage upon curing, and results in products with excellent adhesion and mechanical properties. researchgate.net

Research into specialty applications has led to the development of novel resins. For instance, fluorinated, polyfunctional propenyl ether resins have been synthesized. These materials undergo efficient cationic photopolymerization to produce coatings characterized by low glass-transition temperatures (ranging from -33 °C to -15 °C) and hydrophobic surfaces. researchgate.net Another area of innovation involves the creation of organic-inorganic hybrid materials. Soluble, multifunctional siloxane oligomers featuring pendant 1-propenyl ether groups can be synthesized through sol-gel techniques. These hybrid resins display exceptionally high reactivity in photoinitiated cationic polymerization, yielding highly crosslinked and robust materials. acs.org The polymerization in these siloxane systems involves both the addition reaction of the propenyl ether groups and the acid-catalyzed condensation of alkoxy groups on the siloxane backbone. acs.org

Sealants and Varnishes

This compound is a valuable component in the formulation of industrial and commercial sealants and varnishes. camachem.comcamachem.comoenchemicalsgmbh.com Its utility in these applications stems from its ability to polymerize and form durable films. When used as a monomer or co-monomer, it contributes to the creation of polymers that are integral to products like lacquers, coatings, and various adhesives. camachem.comoenchemicalsgmbh.comcamachem.comjacvochemicals.comsharkchemicalglobal.com The resulting polymers provide the necessary cohesive and adhesive properties that are critical for the performance of sealants and the protective, glossy finish of varnishes.

Photo-Curable Thermoset Resins

This compound is a highly reactive monomer extensively used in the formulation of photo-curable thermoset resins. camachem.comcamachem.com These resins are designed to cure or solidify rapidly upon exposure to ultraviolet (UV) light. The primary mechanism for this transformation is cationic photopolymerization. researchgate.netresearchgate.net

The process is initiated by a photoinitiator, typically a type of onium salt such as a diaryliodonium or triarylsulfonium salt. tandfonline.com When exposed to UV radiation, these compounds generate a strong acid, which then initiates the polymerization of the propenyl ether double bonds. researchgate.net This cationic curing mechanism offers distinct advantages over free-radical polymerization, notably its insensitivity to oxygen inhibition, which allows for curing in air, and significantly lower volume shrinkage, leading to reduced stress in the final cured material. researchgate.net

The versatility of propenyl ethers makes them attractive monomers for UV-curing technology. researchgate.net Multifunctional propenyl ethers, such as glycerol (B35011) tripropenyl ether, can be homopolymerized or copolymerized to create highly crosslinked networks. tandfonline.com These networks form the basis of high-performance materials used as thin-film coatings, inks, and adhesives. tandfonline.com Research has focused on synthesizing tailor-made polymers by copolymerizing functional monomers like 2-(1-propenyl)oxyethyl methacrylate, which allows for precise control over properties such as the final polymer's glass transition temperature, solubility, and propenyl ether content. acs.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₀O camachem.comcamachem.comcamachem.com |

| Molecular Weight | 86.13 g/mol camachem.comjacvochemicals.com |

| Appearance | Colorless, transparent liquid camachem.comcamachem.comcamachem.com |

| Odor | Characteristic ether-like, pungent eurochemsupplies.comcamachem.comcamachem.com |

| Density | ~0.778 g/cm³ camachem.comvwr.com |

| Boiling Point | 55 - 70 °C camachem.comvwr.com |

| Flash Point | -18 °C to 20 °C camachem.comvwr.com |

| Purity | ≥ 98% eurochemsupplies.comoenchemicalsgmbh.comcamachem.com |

Table 2: Components in Photo-Curable Resin Systems

| Component | Function | Example Compounds |

|---|---|---|